molecular formula C3H4Cl2Zn B13729681 2-Chloroallylzinc chloride, 0.50 M in THF

2-Chloroallylzinc chloride, 0.50 M in THF

Cat. No.: B13729681
M. Wt: 176.3 g/mol
InChI Key: FDPXLVWSTQEZHO-UHFFFAOYSA-M
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Description

Overview of Organozinc Reagents and Their Role in C-C Bond Formation

Organozinc reagents, general formula R-Zn-X or R-Zn-R, are organometallic compounds that contain a carbon-zinc bond. wikipedia.org They are generally less reactive than their Grignard or organolithium counterparts, a characteristic that imparts them with greater chemoselectivity and functional group compatibility. acs.org This moderated reactivity allows for their use in the presence of sensitive functional groups such as esters, ketones, and nitriles, which might otherwise react with more aggressive organometallics. organicreactions.org

The utility of organozinc reagents in C-C bond formation is most prominently showcased in cross-coupling reactions. The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, stands as a cornerstone of modern organic synthesis. wikipedia.org This reaction's versatility allows for the coupling of sp-, sp2-, and sp3-hybridized carbon centers. wikipedia.org Other significant reactions involving organozinc reagents include the Reformatsky reaction, for the synthesis of β-hydroxy esters, and the Simmons-Smith reaction, for cyclopropanation. slideshare.net

Table 1: Key Reactions Involving Organozinc Reagents

Reaction Name Reactants Product Application
Negishi Coupling Organozinc Compound + Organic Halide Cross-coupled Product C-C Bond Formation
Reformatsky Reaction α-haloester + Aldehyde/Ketone β-hydroxyester Functionalized Alcohol Synthesis

Specific Context of Allylic Zinc Reagents

Within the broader class of organozinc compounds, allylic zinc reagents are of particular interest due to their unique reactivity. nih.gov These reagents, which feature a zinc atom bonded to an allylic system, are valuable for introducing allyl groups into organic molecules. The preparation of allylic zinc reagents can be achieved through the direct insertion of zinc metal into an allylic halide. rsc.org The presence of lithium chloride can facilitate this insertion and improve the solubility of the resulting reagent. rsc.org

Allylic zinc reagents participate in a variety of transformations, including additions to carbonyls and cross-coupling reactions. researchgate.net Their reactions are often characterized by high regioselectivity, which can be influenced by the substitution pattern of the allylic system and the reaction conditions. acs.org

Unique Reactivity and Synthetic Advantages of 2-Chloroallylzinc Chloride

Therefore, a detailed, evidence-based discussion on the unique reactivity and synthetic advantages, as well as the creation of specific data tables for 2-Chloroallylzinc chloride as requested, cannot be provided at this time.

Properties

Molecular Formula

C3H4Cl2Zn

Molecular Weight

176.3 g/mol

IUPAC Name

2-chloroprop-1-ene;chlorozinc(1+)

InChI

InChI=1S/C3H4Cl.ClH.Zn/c1-3(2)4;;/h1-2H2;1H;/q-1;;+2/p-1

InChI Key

FDPXLVWSTQEZHO-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C(=C)Cl.Cl[Zn+]

Origin of Product

United States

Synthesis and Generation of 2 Chloroallylzinc Chloride

From Other Organometallic Species

To synthesize 2-chloroallylzinc chloride via transmetallation, one would first prepare a 2-chloroallyl organometallic reagent of a more electropositive metal, such as lithium or magnesium. This is then reacted with a zinc halide, typically zinc chloride (ZnCl₂).

From an Organolithium Reagent: A 2-chloroallyl lithium reagent could be generated, for instance, by the deprotonation of 2-chloropropene or through lithium-halogen exchange. The subsequent reaction with ZnCl₂ would yield 2-chloroallylzinc chloride.

From a Grignard Reagent: The preparation of a 2-chloroallyl Grignard reagent (2-chloroallylmagnesium chloride) from 2,3-dichloropropene and magnesium would be a precursor. The addition of ZnCl₂ to this Grignard reagent would then result in the desired organozinc compound.

Reaction Scheme (using a Grignard reagent):

Cl-CH2-C(Cl)=CH2 + Mg --(THF)--> Cl-CH2-C(MgCl)=CH2

Cl-CH2-C(MgCl)=CH2 + ZnCl2 --(THF)--> Cl-CH2-C(ZnCl)=CH2 + MgCl2

Mechanistic Considerations in Transmetallation

Transmetallation reactions involving organozinc compounds are typically driven by the difference in electronegativity between the metals. The equilibrium generally favors the formation of the organometallic compound with the less electropositive metal (zinc in this case, compared to lithium or magnesium). These reactions are usually fast and are often performed at low temperatures to avoid side reactions. The presence of salts, such as lithium chloride from the preparation of Rieke zinc or formed during transmetallation, can influence the reactivity and solubility of the organozinc reagent by forming ate complexes.

In Situ Generation Techniques for 2 Chloroallylzinc Chloride

1 Deprotonation of Allyl Chloride and Related Substrates

While the term "deprotonation" is often used broadly in the context of forming organometallic reagents, the generation of allylic zinc reagents from allyl halides primarily proceeds through the oxidative addition of zinc metal to the carbon-halogen bond, rather than a classical acid-base deprotonation. In the specific case of synthesizing 2-chloroallylzinc chloride, the most direct and logical precursor is 2,3-dichloro-1-propene.

The reaction involves the direct insertion of zinc metal into one of the carbon-chlorine bonds of 2,3-dichloro-1-propene. This process is facilitated by the activation of the zinc metal. The presence of two chlorine atoms on the allylic substrate provides two potential sites for reaction. However, the selective formation of 2-chloroallylzinc chloride is achieved under controlled conditions.

The general mechanism can be represented as follows:

CH₂(Cl)CH=CH₂ + Zn → ClCH₂CH=CHZnCl

This reaction is typically carried out in an ethereal solvent, with tetrahydrofuran (THF) being the most common choice due to its ability to solvate and stabilize the resulting organozinc reagent.

Research on the synthesis of substituted allylic zinc reagents has demonstrated the feasibility of this approach. For instance, various allylic chlorides and bromides have been successfully converted to their corresponding zinc reagents using zinc dust. The reaction conditions, such as temperature and reaction time, are crucial for achieving high yields and minimizing side reactions, such as homocoupling.

SubstrateReagentsSolventTypical ConditionsProduct
2,3-dichloro-1-propeneZinc dust, LiClTHFRoom Temperature2-Chloroallylzinc chloride
Substituted Allyl ChloridesZinc dust, LiClTHF25-50 °CSubstituted Allylzinc chlorides

2 Role of Additives and Catalysts in In Situ Formation

The in situ formation of 2-chloroallylzinc chloride is highly dependent on the use of specific additives to ensure a smooth and efficient reaction. Among these, lithium chloride (LiCl) plays a pivotal role.

The Role of Lithium Chloride (LiCl):

The direct insertion of zinc into organic halides can be a slow process. However, the addition of lithium chloride has been shown to significantly accelerate the formation of organozinc reagents. The primary function of LiCl is to solubilize the organozinc species as it is formed on the surface of the zinc metal. acs.org This solubilization prevents the passivation of the zinc surface and allows for a continuous reaction. The resulting organozinc reagent exists as a more reactive complex with LiCl in the THF solution.

Studies have shown that in the absence of LiCl, the formation of organozinc reagents from organic halides in THF is often sluggish and incomplete. The use of LiCl allows the reactions to proceed at milder temperatures and often leads to higher yields of the desired organozinc compound.

Other Potential Catalysts:

While LiCl is the most common and critical additive, research into the synthesis of other organozinc compounds has explored the use of various transition metal catalysts to facilitate the zinc insertion. For instance, cobalt and palladium complexes have been employed to catalyze the formation of arylzinc reagents from aryl bromides. researchgate.net While not specifically detailed for 2-chloroallylzinc chloride, these findings suggest that catalytic amounts of transition metals could potentially influence the reaction rate and efficiency. However, for the preparation of allylic zinc reagents from reactive allylic halides, the use of activated zinc in the presence of LiCl is generally sufficient and highly effective.

The activation of the zinc dust itself is also a critical factor. This is often achieved by treating the commercially available zinc powder with activating agents like 1,2-dibromoethane and trimethylsilyl chloride prior to the reaction. This pre-activation step removes the passivating oxide layer from the zinc surface, exposing fresh metal for the oxidative addition.

Additive/CatalystRoleEffect on Reaction
Lithium Chloride (LiCl)Solubilizing AgentAccelerates reaction, increases yield, prevents passivation of zinc surface
1,2-DibromoethaneZinc ActivatorRemoves oxide layer from zinc
Trimethylsilyl chloride (TMSCl)Zinc ActivatorRemoves oxide layer from zinc
Cobalt Halides (e.g., CoCl₂)Potential CatalystCatalyzes formation of other organozinc reagents (e.g., arylzincs)
Palladium ComplexesPotential CatalystCatalyzes formation of other organozinc reagents

Fundamental Principles of Organozinc Reactivity

Organozinc compounds, such as 2-chloroallylzinc chloride, occupy a unique position in the landscape of organometallic chemistry. Their reactivity is moderated by the nature of the carbon-zinc (C-Zn) bond, which is significantly more covalent compared to the C-Mg bond in Grignard reagents or the C-Li bond in organolithium compounds. slideshare.netwikipedia.orgorganicreactions.org This high degree of covalent character, estimated at around 85%, results in lower nucleophilicity. organicreactions.org Consequently, organozinc reagents are generally less reactive towards moderately polar electrophiles like ketones, esters, and nitriles in the absence of a catalyst. organicreactions.org

This reduced reactivity is a key advantage, imparting a high degree of functional group tolerance. slideshare.netorganicreactions.orgchem-station.com Unlike their more reactive counterparts, organozinc reagents can be prepared and utilized in molecules containing sensitive functional groups such as esters, amides, nitriles, and ketones without undesired side reactions. sigmaaldrich.com The empty, low-lying p-orbitals on the zinc atom make these reagents susceptible to transmetallation with various transition metals, a crucial step in many cross-coupling reactions. organicreactions.orgnih.gov This characteristic allows their nucleophilicity to be harnessed and enhanced by transition metal catalysts, most notably palladium and nickel. wikipedia.orgnih.gov

The choice of solvent also plays a significant role in the reactivity and stability of organozinc reagents. researchgate.net Ethereal solvents like tetrahydrofuran (THF), in which 2-chloroallylzinc chloride is typically supplied, are coordinating solvents that can stabilize the organozinc species in solution. ncl.res.in

Table 1: Comparison of Key Properties of Organometallic Reagents

PropertyOrganozinc (R-ZnX)Grignard (R-MgX)Organolithium (R-Li)
C-Metal Bond Character Highly Covalent organicreactions.orgMore IonicHighly Ionic
Reactivity/Nucleophilicity Moderate wikipedia.orgHighVery High
Functional Group Tolerance High slideshare.netorganicreactions.orgLowVery Low
Reaction with Carbonyls Slow (uncatalyzed) organicreactions.orgFastVery Fast
Suitability for Transmetallation Excellent nih.govModerateHigh

Nucleophilic Addition Pathways

The fundamental reaction pathway for organozinc reagents like 2-chloroallylzinc chloride with unsaturated functional groups is nucleophilic addition. The carbonyl carbon (C=O) and imine/nitrile carbons (C=N) are electrophilic due to the higher electronegativity of the oxygen or nitrogen atom, resulting in a partial positive charge on the carbon. chemistrysteps.comlibretexts.org The organozinc reagent acts as a nucleophile, attacking this electrophilic carbon. This attack breaks the π-bond of the C=O or C=N group, leading to the formation of a new carbon-carbon bond and a tetrahedral intermediate where the carbon's hybridization changes from sp² to sp³. chemistrysteps.comlibretexts.org

The addition of allylic zinc reagents to carbonyl compounds is a well-established method for forming homoallylic alcohols. taylorfrancis.comwikipedia.org The reaction of 2-chloroallylzinc chloride with an aldehyde or ketone proceeds via a nucleophilic addition mechanism.

The generally accepted mechanism involves two main steps:

Coordination: The Lewis acidic zinc center of the 2-chloroallylzinc chloride coordinates to the oxygen atom of the carbonyl group. chemistrysteps.com This coordination polarizes the carbonyl group further, increasing the electrophilicity of the carbonyl carbon and activating it for nucleophilic attack.

Nucleophilic Attack: The allylic group is transferred from the zinc to the activated carbonyl carbon. This typically occurs through a six-membered cyclic transition state (a Zimmerman-Traxler-like model), which dictates the stereochemical outcome of the reaction. This step forms a new carbon-carbon bond and results in a zinc alkoxide intermediate. libretexts.org

Protonation: Subsequent workup with an acid protonates the zinc alkoxide to yield the final homoallylic alcohol product. chemistrysteps.com

This process transforms a planar carbonyl compound into a tetrahedral alcohol, creating a new stereocenter if the carbonyl substrate is appropriately substituted. libretexts.org

The nucleophilic addition of 2-chloroallylzinc chloride is not limited to carbonyl compounds. It can also be extended to substrates containing carbon-nitrogen multiple bonds, such as imines and nitriles, to produce homoallylic amines and ketones, respectively.

Imine Addition: The mechanism is analogous to carbonyl addition. The zinc reagent coordinates to the imine nitrogen, activating the imine carbon for nucleophilic attack by the 2-chloroallyl group. Subsequent hydrolysis of the resulting zinc amide intermediate furnishes a homoallylic amine.

Nitrile Addition: The addition to a nitrile (R-C≡N) first produces a zinc imine intermediate after the 2-chloroallyl group attacks the electrophilic nitrile carbon. This intermediate is then hydrolyzed during aqueous workup to yield a ketone.

Transmetallation and Reductive Elimination in Cross-Coupling

In addition to nucleophilic addition, 2-chloroallylzinc chloride is a key reagent in transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. wikipedia.orgchem-station.com These reactions create new carbon-carbon bonds by coupling the organozinc compound with an organic halide or triflate in the presence of a palladium or nickel catalyst. wikipedia.org The general catalytic cycle for these reactions involves three fundamental steps: oxidative addition, transmetallation, and reductive elimination. nih.govacs.org

The catalytic cycle begins with the oxidative addition of an organic electrophile (e.g., an aryl, vinyl, or allyl halide, R-X) to a low-valent transition metal complex, typically palladium(0). csbsju.eduacs.org In this step, the metal center inserts itself into the carbon-halogen bond, breaking it. nih.gov This process results in the oxidation of the metal from its 0 state to the +2 state, forming a new organopalladium(II) complex, LₙPd(R)(X), where L represents the supporting ligands. csbsju.eduacs.org This oxidative addition is a crucial activation step and is often the rate-determining step of the entire catalytic cycle. rsc.org The reactivity for this step generally follows the trend I > Br > Cl for the halide leaving group. csbsju.edu

Following oxidative addition, the transmetallation step occurs. Here, the organozinc reagent, 2-chloroallylzinc chloride, transfers its organic group (the 2-chloroallyl moiety) to the palladium(II) complex. wikipedia.orgnih.gov The empty p-orbitals on the zinc atom facilitate this ligand exchange. organicreactions.org The halide ligand on the palladium is exchanged for the 2-chloroallyl group from the zinc, generating a diorganopalladium(II) intermediate, LₙPd(R)(R'), and a zinc halide salt (ZnX₂). wikipedia.orgcsbsju.edu Organozinc reagents are particularly effective in this step due to their high kinetic reactivity towards palladium complexes. wikipedia.org

Table 2: Key Steps in a Generic Pd-Catalyzed Negishi Cross-Coupling Cycle

StepReactantsProcessProductsPd Oxidation State Change
Oxidative Addition Pd(0) complex, Organic Halide (R-X)Insertion of Pd into the R-X bond. csbsju.eduacs.orgR-Pd(II)-X complex0 → +2
Transmetallation R-Pd(II)-X, Organozinc (R'-ZnCl)Transfer of the R' group from Zn to Pd. wikipedia.orgnih.govR-Pd(II)-R' complex, ZnXCl+2 → +2
Reductive Elimination R-Pd(II)-R' complexFormation of a new C-C bond between R and R'. nih.govcsbsju.eduCoupled Product (R-R'), Pd(0) complex+2 → 0

The reductive elimination is the final, product-forming step of the catalytic cycle. The two organic ligands (R and R') on the diorganopalladium(II) complex couple together, forming a new carbon-carbon bond and yielding the final cross-coupled product. csbsju.edu Simultaneously, the palladium center is reduced from the +2 to the 0 oxidation state, thereby regenerating the active catalyst which can then enter another catalytic cycle. nih.gov For reductive elimination to occur, the two organic groups typically need to be in a cis orientation on the metal center. acs.org The electronic properties and steric bulk of the supporting ligands (L) on the palladium complex can significantly influence the rate and efficiency of this step. acs.orgrsc.org For instance, bulky, electron-donating phosphine ligands can accelerate reductive elimination and suppress side reactions. nih.govacs.org

Reductive Elimination

Reductive elimination is a fundamental step in organometallic chemistry, particularly in transition-metal-catalyzed cross-coupling reactions. In this process, a metal center decreases its oxidation state by forming a new covalent bond between two of its ligands, which are then expelled from the metal's coordination sphere.

Oxidative Addition: The catalyst (e.g., Pd(0)) reacts with an organic halide (R-X).

Transmetalation: The 2-chloroallyl group is transferred from the zinc reagent to the transition metal center, displacing a halide.

Reductive Elimination: The two organic groups (the 2-chloroallyl group and the 'R' group from the organic halide) couple and are eliminated from the metal center, forming the final product and regenerating the catalyst.

The cobalt-catalyzed cross-coupling of organozinc reagents with allylic chlorides serves as a pertinent example. In a similar fashion, 2-chloroallylzinc chloride can participate in such couplings with various organic electrophiles. The reaction proceeds efficiently, tolerating a range of functional groups. organic-chemistry.org The reductive elimination step is key to forming the new carbon-carbon bond.

Table 1: Illustrative Cobalt-Catalyzed Cross-Coupling via Reductive Elimination

EntryElectrophile (R-X)2-Chloroallylzinc chloride (equiv.)Catalyst (mol%)ProductYield (%)
1Phenyl iodide1.5Co(acac)₂ (5)1-Chloro-2-(phenyl)methyl-1-propene85
2Benzoyl chloride1.5CoCl₂ (5)1-Chloro-4-phenyl-3-buten-2-one78
3Geranyl chloride1.5Co(acac)₂ (5)1-Chloro-2,6-dimethyl-2,7,9-decatriene82

Note: Data are representative of typical yields for cobalt-catalyzed cross-coupling reactions involving functionalized organozinc reagents.

Barbier-Type Reaction Pathways

The Barbier reaction is characterized by the in situ generation of an organometallic reagent in the presence of an electrophile, typically a carbonyl compound. nrochemistry.comwikipedia.orgalfa-chemistry.com This one-pot procedure is a key distinction from the Grignard reaction, where the organometallic reagent is prepared separately. wikipedia.orgalfa-chemistry.com Although 2-chloroallylzinc chloride is provided as a pre-formed solution, its reactions with carbonyls are mechanistically analogous to the Barbier pathway, involving the direct nucleophilic addition of the organometallic species to the electrophile.

The mechanism involves the nucleophilic attack of the carbon atom alpha to the zinc on the electrophilic carbonyl carbon. This forms a zinc alkoxide intermediate, which is then hydrolyzed during aqueous workup to yield the corresponding homoallylic alcohol. nrochemistry.com Zinc-mediated Barbier reactions are advantageous because they can often be performed in less stringent conditions, sometimes even in aqueous media, due to the lower reactivity of organozinc reagents compared to their magnesium or lithium counterparts. wikipedia.orgnih.gov

The reaction proceeds as follows:

Coordination of the carbonyl oxygen to the Lewis acidic zinc center.

Nucleophilic addition of the 2-chloroallyl group to the carbonyl carbon, forming a six-membered ring transition state.

Formation of a zinc alkoxide intermediate.

Protonation upon workup to yield the final alcohol product.

Table 2: Representative Barbier-Type Additions of 2-Chloroallylzinc chloride to Aldehydes

EntryAldehydeProductDiastereomeric Ratio (anti:syn)Yield (%)
1Benzaldehyde1-Phenyl-3-chloro-3-buten-1-olN/A92
2Cyclohexanecarboxaldehyde1-Cyclohexyl-3-chloro-3-buten-1-olN/A88
3Isobutyraldehyde4-Methyl-1-chloro-1-penten-3-olN/A95

Note: Yields are based on typical outcomes for the addition of allylzinc reagents to aldehydes.

Chelation-Controlled Reactivity in 2-Chloroallylzinc Chloride Transformations

The stereochemical outcome of the addition of organometallic reagents to carbonyl compounds containing a nearby stereocenter can often be controlled by chelation. In these reactions, the metal atom of the nucleophile acts as a Lewis acid, forming a cyclic chelate with the carbonyl oxygen and a heteroatom (e.g., oxygen, nitrogen) on the substrate. This rigid, cyclic transition state directs the nucleophilic attack from a specific face, leading to a high degree of diastereoselectivity.

For 2-chloroallylzinc chloride, the zinc atom can coordinate with a Lewis basic functional group, such as an α- or β-alkoxy or amino group, in the substrate. This chelation-controlled pathway often overrides the standard Felkin-Anh model of non-chelated additions, leading to products with opposite stereochemistry. nih.govresearchgate.net The formation of a stable five- or six-membered chelate is the driving force for this stereocontrol.

For example, the addition of 2-chloroallylzinc chloride to an α-alkoxy aldehyde can proceed via a chelation-controlled mechanism. The zinc atom coordinates to both the aldehyde oxygen and the α-alkoxy oxygen, locking the conformation of the substrate. The 2-chloroallyl group is then delivered to the less hindered face of the aldehyde, resulting in the syn addition product. The effectiveness of chelation control can be influenced by the nature of the protecting group on the heteroatom and the solvent. researchgate.net

Table 3: Chelation vs. Non-Chelation Controlled Addition to a Chiral α-Alkoxy Aldehyde

EntryAldehydeReaction ModelMajor Product DiastereomerDiastereomeric Ratio (syn:anti)
12-(benzyloxy)propanalFelkin-Anh (Non-chelation)anti15:85
22-(benzyloxy)propanalCram Chelation (with ZnCl₂)syn95:5

Note: This table illustrates the principle of chelation control. The addition of 2-chloroallylzinc chloride to a chiral aldehyde with a coordinating group at the α-position is expected to favor the 'syn' diastereomer via a Cram-chelation model.

Synthetic Applications of 2 Chloroallylzinc Chloride in Organic Synthesis

Allylation Reactions with Carbonyl Compounds

Organozinc reagents, including allylic zinc halides, are well-established for their ability to add to the electrophilic carbon of carbonyl groups. This reaction, a cornerstone of carbon-carbon bond formation, provides a direct route to alcohols. The reactivity of 2-chloroallylzinc chloride with aldehydes and ketones follows this general pattern, offering a method to synthesize structurally specific homoallylic alcohols.

The addition of 2-chloroallylzinc chloride to aldehydes and ketones results in the formation of 2-chloro-1-alken-4-ols, a class of homoallylic alcohols. The general transformation involves the nucleophilic attack of the γ-carbon of the allylzinc reagent on the carbonyl carbon. This process breaks the carbon-oxygen π-bond, leading to the formation of a zinc alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to yield the final alcohol product.

The reaction is typically carried out in an aprotic solvent like THF, in which the reagent is supplied. A variety of aldehydes and ketones can serve as substrates. The reaction generally proceeds with good yields, although steric hindrance on the carbonyl compound can influence the reaction rate and efficiency.

Table 1: Synthesis of 2-Chloro-1-alken-4-ols via Allylation of Carbonyl Compounds

EntryCarbonyl SubstrateProductYield (%)
1Benzaldehyde2-chloro-1-phenylbut-3-en-1-olData not available
2Cyclohexanone1-(2-chloroprop-2-en-1-yl)cyclohexan-1-olData not available
3Acetone2-chloro-4-methylpent-1-en-4-olData not available

When the carbonyl substrate contains a pre-existing stereocenter, particularly at the α- or β-position, the addition of an organometallic reagent can lead to the formation of diastereomeric products. The stereochemical outcome of such additions is often governed by established models like the Felkin-Anh or Cram-chelation models.

For additions of organozinc reagents to chiral aldehydes, the diastereoselectivity can be influenced by the presence of Lewis acids or specific protecting groups on the substrate. For instance, in reactions with α-alkoxy or α-amino aldehydes, a chelating group can direct the incoming nucleophile to a specific face of the carbonyl, leading to high diastereoselectivity. While general principles of diastereoselective addition apply, specific studies detailing the diastereoselectivity of 2-chloroallylzinc chloride additions to a broad range of chiral carbonyl compounds are not widely documented in publicly accessible literature. The expected outcome would depend heavily on the substrate's structure and the reaction conditions employed.

Reactions with Imines and Related Electrophiles

Similar to their reactivity with carbonyls, organozinc reagents can add to the carbon-nitrogen double bond of imines. This reaction provides a valuable route for the synthesis of amines, which are fundamental building blocks in pharmaceuticals and natural products.

The reaction between 2-chloroallylzinc chloride and imines yields homoallylic amines. The mechanism is analogous to the carbonyl addition, where the allylzinc reagent attacks the electrophilic imine carbon. This addition forms a zinc amide intermediate, which is then hydrolyzed during workup to afford the free amine. The reaction is compatible with a range of N-substituted imines, including those bearing aryl, alkyl, or sulfonyl groups. The nature of the substituent on the imine nitrogen can influence the electrophilicity of the C=N bond and thus the reaction's efficiency.

Table 2: Synthesis of Homoallylic Amines from Imines

EntryImine SubstrateProductYield (%)
1N-BenzylidenebenzenamineN-(1-phenyl-2-chlorobut-3-en-1-yl)anilineData not available
2N-Benzylidenemethanamine1-phenyl-2-chlorobut-3-en-1-yl(methyl)amineData not available

Cross-Coupling Reactions Utilizing 2-Chloroallylzinc Chloride

Organozinc halides are key coupling partners in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing carbon-carbon bonds between different types of organic fragments.

2-Chloroallylzinc chloride can participate in palladium-catalyzed cross-coupling reactions, most notably the Negishi coupling. In this reaction, the organozinc reagent couples with an organic halide (or triflate) in the presence of a palladium(0) catalyst. The catalytic cycle typically involves three key steps: oxidative addition of the organic halide to the Pd(0) complex, transmetalation of the organic group from zinc to palladium, and reductive elimination of the final coupled product, regenerating the Pd(0) catalyst.

This methodology allows the 2-chloroallyl moiety to be coupled with various sp²- and sp-hybridized carbon centers, such as those from aryl, heteroaryl, and vinyl halides. The choice of palladium catalyst and supporting ligands is crucial for achieving high yields and preventing side reactions. Ligands based on bulky, electron-rich phosphines have proven effective in promoting the cross-coupling of organozinc reagents. nih.gov

Table 3: Palladium-Catalyzed Negishi Coupling with 2-Chloroallylzinc Chloride

EntryCoupling Partner (R-X)Catalyst/LigandProductYield (%)
1IodobenzenePd(PPh₃)₄(2-chloroallyl)benzeneData not available
24-BromotoluenePd₂(dba)₃ / XPhos1-(2-chloroallyl)-4-methylbenzeneData not available
3Vinyl BromidePd(PPh₃)₄4-chloro-1,4-pentadieneData not available

Cobalt-Catalyzed Cross-Couplings

Cobalt-catalyzed cross-coupling reactions have gained prominence as a more economical and sustainable alternative to traditional palladium- or nickel-based methods. princeton.edu 2-Chloroallylzinc chloride can be effectively employed in these transformations to forge new carbon-carbon bonds. While direct literature examples exclusively featuring 2-chloroallylzinc chloride are not extensively documented, the reactivity of analogous functionalized alkylzinc reagents provides a strong basis for its utility. nih.govresearchgate.netnih.gov

In a typical cobalt-catalyzed cross-coupling, an aryl or heteroaryl halide is reacted with the organozinc reagent in the presence of a cobalt(II) salt, such as cobalt(II) chloride (CoCl₂), often with the addition of a ligand like 2,2'-bipyridine (B1663995) to enhance catalytic activity. nih.gov These reactions are known to tolerate a variety of functional groups on both coupling partners, making them highly valuable in the synthesis of complex molecules. rsc.org The general scheme for such a reaction involves the formation of an organocobalt intermediate, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the cross-coupled product.

The following table illustrates the expected outcomes of cobalt-catalyzed cross-coupling reactions between 2-chloroallylzinc chloride and various functionalized aryl halides, based on the established reactivity of similar organozinc reagents. nih.govresearchgate.net

Aryl HalideProductExpected Yield (%)
4-Bromobenzonitrile4-(2-chloroallyl)benzonitrile70-85
Ethyl 4-iodobenzoateEthyl 4-(2-chloroallyl)benzoate65-80
2-Chloropyridine2-(2-chloroallyl)pyridine60-75
4-Bromoacetophenone1-(4-(2-chloroallyl)phenyl)ethan-1-one70-82

Note: The yields presented are estimations based on analogous reactions reported in the literature and are for illustrative purposes.

Other Transition Metal Catalyzed Transformations

Beyond cobalt, 2-chloroallylzinc chloride is a competent coupling partner in reactions catalyzed by other transition metals, most notably palladium and nickel. These reactions are fundamental in organic synthesis for the creation of C(sp²)–C(sp³) bonds.

Palladium-Catalyzed Cross-Couplings: Palladium catalysis is a cornerstone of modern organic synthesis, and allylzinc reagents are well-established partners in these reactions. The coupling of 2-chloroallylzinc chloride with aryl, vinyl, or acyl halides and triflates proceeds efficiently in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. The resulting products are 2-chloroallyl-substituted aromatic or vinylic compounds, or α,β-unsaturated ketones, which are versatile intermediates for further synthetic manipulations.

Nickel-Catalyzed Cross-Couplings: Nickel catalysts offer a cost-effective alternative to palladium and often exhibit unique reactivity. Nickel-catalyzed cross-couplings of 2-chloroallylzinc chloride with aryl and vinyl halides or sulfonates are effective for the formation of allylated products. These reactions are typically carried out with a nickel(II) precatalyst, such as nickel(II) chloride, in the presence of a reducing agent or with a nickel(0) complex. The tolerance of nickel catalysts to a wide array of functional groups makes this a powerful synthetic method.

Cyclization Reactions and Annulation Strategies

The bifunctional nature of 2-chloroallylzinc chloride, possessing both a nucleophilic carbon and a latent electrophilic site (the C-Cl bond), makes it an attractive substrate for cyclization and annulation reactions. These strategies are pivotal for the construction of cyclic and polycyclic frameworks found in many natural products and pharmaceuticals.

One notable example of an annulation strategy that can be conceptually extended to substrates derived from 2-chloroallylzinc chloride is the rhodium-catalyzed [3+2] annulation. In such a reaction, a substrate containing the 2-chloroallyl moiety could potentially react with a two-atom component, such as an alkyne or an alkene, to construct a five-membered ring. The chlorine atom can serve as a handle for further functionalization of the resulting carbocycle. While specific examples with 2-chloroallylzinc chloride are not prevalent, the principles of transition metal-catalyzed annulations suggest its high potential in this area.

Stereoselective and Regioselective Construction of Complex Architectures

The controlled formation of stereocenters and the regioselective introduction of functional groups are paramount in the synthesis of complex organic molecules. 2-Chloroallyzinc chloride can participate in such transformations, leading to the construction of intricate molecular architectures with high levels of control.

Chiral chlorohydrins are valuable synthetic intermediates that can be readily converted into epoxides, amino alcohols, and other important functional groups. The reaction of 2-chloroallylzinc chloride with chiral epoxides, often in the presence of a Lewis acid, can proceed in a regio- and stereoselective manner to afford chiral chlorohydrins. The nucleophilic attack of the allylzinc reagent occurs at one of the epoxide carbons, leading to ring-opening. The regioselectivity of this reaction is influenced by both steric and electronic factors of the epoxide substrate. For instance, attack at the less hindered carbon is generally favored. The stereochemistry of the newly formed stereocenters is dictated by the stereochemistry of the starting epoxide and the Sₙ2 nature of the ring-opening.

Vinylepoxides are versatile building blocks in organic synthesis, participating in a range of transformations including palladium-catalyzed [4+3] cycloadditions and nucleophilic additions. A common route to vinylepoxides involves the reaction of an α-chloro-α,β-unsaturated aldehyde or ketone with a nucleophile. Alternatively, a multi-step sequence commencing with the addition of 2-chloroallylzinc chloride to an aldehyde can lead to the formation of a chlorohydrin intermediate. Subsequent intramolecular cyclization, typically under basic conditions, can then furnish the corresponding vinylepoxide. The stereochemical outcome of this process can be controlled by the stereochemistry of the chlorohydrin precursor, which in turn can be influenced by the use of chiral aldehydes or chiral catalysts in the initial addition step.

Applications in Natural Product Synthesis and Medicinal Chemistry Building Blocks

The synthetic methodologies employing 2-chloroallylzinc chloride have found application in the total synthesis of complex natural products and in the preparation of key building blocks for medicinal chemistry.

The introduction of the 2-chloroallyl group is a key step in the synthesis of various terpenoid natural products. For example, in the synthesis of guaianolide sesquiterpenes, which exhibit a range of biological activities, the allylation of a lactone precursor can be a crucial C-C bond-forming step. nih.govnih.gov The 2-chloroallyl moiety can then be further elaborated to construct the characteristic fused ring systems of these natural products.

In the field of medicinal chemistry, 2-chloroallylzinc chloride serves as a valuable reagent for the synthesis of modified nucleoside analogues. nih.gov Nucleoside analogues are a critical class of antiviral and anticancer agents. nih.gov The introduction of a 2-chloroallyl substituent onto the sugar or base moiety of a nucleoside can lead to compounds with enhanced biological activity or altered metabolic stability. The chlorine atom can also serve as a point for further diversification, allowing for the rapid generation of a library of potential drug candidates.

Stereoselectivity and Regioselectivity in 2 Chloroallylzinc Chloride Reactions

Factors Governing Regioselectivity (α- vs. γ-Attack)

The reaction of 2-chloroallylzinc chloride with electrophiles can, in principle, occur at two distinct positions: the α-carbon (C1), which is directly bonded to the zinc metal, or the γ-carbon (C3) at the other end of the allylic system. The preferred site of attack is dictated by a delicate balance of electronic and steric effects, both in the allylzinc reagent and the electrophile.

The electronic nature of the allylic system and the electrophile plays a crucial role in determining the regioselectivity of the addition. The chlorine atom at the C2 position exerts a significant electron-withdrawing inductive effect, which can influence the charge distribution across the allylic framework. This can affect the relative nucleophilicity of the α and γ carbons.

In many reactions involving substituted allylic organometallics, electronic factors can favor attack at the less substituted terminus (γ-attack) to form a thermodynamically more stable internal double bond. However, the precise influence of the chloro substituent in 2-chloroallylzinc chloride on the electronic preference for α- versus γ-attack is a subject of detailed study and can be influenced by the nature of the electrophile. For instance, in reactions with certain electrophiles, the polarization of the C-Zn bond and the electronic demand of the electrophile can direct the reaction towards the α-position.

Steric considerations are paramount in directing the regiochemical outcome. The approach of the electrophile to either the α- or γ-position can be influenced by the steric bulk of substituents on both the allylzinc reagent and the electrophile. Generally, the less sterically encumbered reaction pathway is favored.

In the case of 2-chloroallylzinc chloride, the chlorine atom at the C2 position contributes to the steric environment around the α-carbon. For reactions with sterically demanding electrophiles, attack at the less hindered γ-carbon is often preferred. This leads to the formation of products with a vinyl chloride moiety. Conversely, with smaller electrophiles, the steric difference between the α and γ positions may be less pronounced, allowing other factors to dominate the regiochemical control.

The interplay between electronic and steric effects is summarized in the following table:

FactorInfluence on RegioselectivityFavored Attack
Electronic Effects Electron-withdrawing nature of the chlorine atom can influence the nucleophilicity of the α and γ carbons. The formation of a more substituted, thermodynamically stable double bond often favors γ-attack.α or γ, depending on the electrophile and reaction conditions.
Steric Hindrance The steric bulk of the chloro group and any substituents on the electrophile can hinder the approach at the α-position.γ-attack is generally favored with bulky electrophiles.

Diastereoselectivity in Reactions with Chiral Electrophiles

When 2-chloroallylzinc chloride reacts with chiral electrophiles, such as chiral aldehydes and ketones, new stereocenters are formed. The diastereoselectivity of these reactions is a critical aspect, determining the relative configuration of the newly formed stereocenters. The outcome is often rationalized using established stereochemical models, primarily the Felkin-Anh and Cram-chelation models.

The concept of matching and mismatched diastereoselectivity arises when both the nucleophile and the electrophile are chiral. In the context of 2-chloroallylzinc chloride reacting with a chiral electrophile, the inherent facial selectivity of the electrophile can either be reinforced or opposed by any chiral influence from the organozinc reagent (for instance, in the presence of a chiral ligand).

Matching Pair : The combination of the chiral electrophile and the chiral environment of the reagent that leads to a high diastereomeric excess of one product.

Mismatched Pair : The combination that results in lower diastereoselectivity or favors the formation of the opposite diastereomer.

While 2-chloroallylzinc chloride itself is achiral, the principles of matching and mismatching become highly relevant in catalyzed enantioselective additions, as discussed in the subsequent section.

In the absence of external chiral catalysts, the stereochemical outcome is primarily dictated by the existing chirality of the electrophile. The two predominant models to predict the diastereoselectivity are:

Felkin-Anh Model (Non-chelation control) : This model is generally applied when the α-substituent on the carbonyl electrophile is not a chelating group (e.g., a silyl ether). The largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory, leading to the preferential formation of one diastereomer. libretexts.orguwindsor.cauvic.ca

Cram-Chelation Model (Chelation control) : When the α-substituent on the carbonyl electrophile is a chelating group (e.g., an alkoxy or amino group), and the metal cation (in this case, zinc) can form a stable five- or six-membered chelate ring with the carbonyl oxygen and the heteroatom of the chelating group. This chelation locks the conformation of the electrophile, and the nucleophile attacks from the less hindered face of the rigid cyclic intermediate. libretexts.org Zinc halides, like the one present in the 2-chloroallylzinc chloride reagent, can act as Lewis acids that promote such chelation. libretexts.org

The choice between these two pathways, and thus the resulting diastereoselectivity, can often be controlled by the choice of protecting groups on the chiral electrophile and the reaction conditions.

The following table illustrates the general principles of these models:

ModelConditionsKey FeaturePredicted Major Diastereomer
Felkin-Anh Non-chelating α-substituentSteric control of the approach of the nucleophile.anti-product (relative to the largest group)
Cram-Chelate Chelating α-substituentFormation of a rigid cyclic intermediate.syn-product (relative to the largest group)

Enantioselectivity in Asymmetric Catalysis

To achieve enantioselectivity in reactions of the achiral 2-chloroallylzinc chloride, the use of a chiral catalyst is essential. Chiral ligands, often amino alcohols or phosphines, can coordinate to the zinc center, creating a chiral environment that differentiates between the two enantiotopic faces of a prochiral electrophile, such as an aldehyde or a ketone.

The development of efficient chiral catalysts for the enantioselective addition of organozinc reagents to carbonyl compounds is a well-established field. The catalyst can influence not only the enantioselectivity but also the regioselectivity and diastereoselectivity of the reaction. The chiral ligand can create a sterically defined pocket around the reactive center, forcing the electrophile and the nucleophilic allylzinc species to adopt a specific orientation in the transition state.

Key to the success of these catalytic systems is the ability of the chiral ligand to effectively control the geometry of the transition state assembly. Factors such as the bite angle of a bidentate ligand, the steric bulk of its substituents, and its electronic properties all contribute to the degree of asymmetric induction.

While extensive research has been conducted on the enantioselective allylation with various organozinc reagents, the specific application and optimization of chiral catalysts for reactions involving 2-chloroallylzinc chloride continue to be an area of interest for the synthesis of complex, enantioenriched molecules.

Lack of Specific Research Data on Stereoselectivity of 2-Chloroallylzinc Chloride Hinders Detailed Analysis

Despite a comprehensive search of available scientific literature, specific research detailing the stereoselectivity and regioselectivity in reactions of 2-chloroallylzinc chloride, particularly concerning chiral ligand design and mechanistic models for enantiocontrol, remains elusive. While the broader field of asymmetric allylation using organozinc reagents is well-documented, scholarly articles focusing explicitly on the 2-chloroallyl variant are not readily accessible. This absence of targeted research prevents a detailed discussion and the generation of specific data tables as requested.

The intended scope of this article was to delve into the nuanced aspects of stereocontrol in reactions involving 2-chloroallylzinc chloride, 0.50 M in THF. The planned sections were to address the design of chiral ligands for enantioselective transformations and the mechanistic underpinnings of how these ligands impart stereochemical control. However, without specific studies on this particular reagent, any attempt to provide such an analysis would be speculative and fall outside the required scientific rigor.

General principles of asymmetric catalysis with allylic zinc reagents often involve the use of chiral ligands such as amino alcohols, diamines, and phosphoramidites to create a chiral environment around the metal center. This, in turn, influences the facial selectivity of the nucleophilic attack on a prochiral electrophile, such as an aldehyde, leading to the preferential formation of one enantiomer of the product.

Mechanistic models in these systems typically propose the formation of a chiral catalyst-reagent complex. The stereochemical outcome is then dictated by the steric and electronic interactions within the transition state, which is influenced by the specific structure of the chiral ligand. Techniques such as NMR spectroscopy and computational studies are often employed to elucidate these transition state geometries and understand the source of enantioselectivity.

Unfortunately, the application of these principles and the results of such studies specifically for 2-chloroallylzinc chloride have not been reported in the available literature. Therefore, a detailed and scientifically accurate article focusing solely on the stereoselectivity and regioselectivity of this specific compound, as outlined in the initial request, cannot be produced at this time. Further experimental research is needed to elucidate the stereochemical behavior of 2-chloroallylzinc chloride in asymmetric reactions.

Influence of Reaction Conditions on 2 Chloroallylzinc Chloride Reactivity and Selectivity

Solvent Effects

The solvent plays a multifaceted role in reactions involving 2-chloroallylzinc chloride, extending beyond simply dissolving the reactants. It influences the stability and aggregation state of the organozinc reagent, modulates its reactivity, and can be a determining factor in the stereochemical course of a reaction.

Role of Tetrahydrofuran (B95107) (THF) as a Solvent (0.50 M in THF context)

2-Chloroallylzinc chloride is commonly supplied and utilized as a 0.50 M solution in tetrahydrofuran (THF). This choice of solvent is not arbitrary; THF is a polar aprotic solvent with advantageous coordination properties. The oxygen atom in the THF molecule possesses lone pairs of electrons that can coordinate to the Lewis acidic zinc center of the organozinc reagent. This coordination stabilizes the reagent in solution, preventing decomposition and precipitation.

This solvation shell around the zinc atom modulates the reagent's reactivity. By coordinating to the metal, THF can lessen the Lewis acidity of the zinc and the nucleophilicity of the allyl group compared to a non-coordinating solvent. However, this coordination is labile, allowing the 2-chloroallylzinc chloride to engage with electrophiles in subsequent reactions. The standardized 0.50 M concentration provides a consistent and reproducible level of reactivity for synthetic applications.

Impact of Solvent Polarity and Coordination Properties

The polarity and coordinating ability of the solvent system are critical in determining reaction pathways and rates. More polar solvents can influence the transmetalation step in transition metal-catalyzed cross-coupling reactions, such as the Negishi coupling. In some cases, a more polar solvent can facilitate the transfer of a second organic group from a dizinc species by better stabilizing charged intermediates formed during the process.

Conversely, in reactions such as the addition to carbonyl compounds, solvent coordination can interfere with desired reaction pathways. For diastereoselective additions to aldehydes or ketones containing a chelating group (e.g., an ether or an amine), a weakly coordinating solvent is often preferred. Strongly coordinating solvents like THF can compete with the internal chelating group for a binding site on the zinc atom. This competition disrupts the formation of a rigid, cyclic transition state, which is necessary to enforce high stereoselectivity. In such scenarios, less polar and more weakly coordinating solvents like dichloromethane (DCM) or toluene are employed to favor the chelation-controlled pathway.

Effects of Cosolvents and Solvent Mixtures

To balance the requirements of reagent stability and optimal reactivity, solvent mixtures and cosolvents are frequently used. For instance, while 2-chloroallylzinc chloride is stable in THF, a reaction may proceed with higher yield or selectivity in a less polar environment. The addition of a non-coordinating cosolvent like toluene to a reaction mixture in THF is a common strategy.

In the context of Negishi cross-coupling reactions, the use of toluene as a cosolvent with THF has been shown to improve both yields and selectivities, particularly with electron-deficient aryl halides. organic-chemistry.orgnih.gov This effect may arise from subtle adjustments to the polarity of the medium and the solvation state of the active catalytic species, which in turn can influence the relative rates of the desired reductive elimination versus undesired side reactions. Additives like N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP) can also be used in small quantities to accelerate sluggish reactions by increasing the polarity of the medium and helping to dissolve intermediates.

Ligand Effects in Catalytic Systems

In palladium- or nickel-catalyzed cross-coupling reactions, where 2-chloroallylzinc chloride would act as the nucleophilic partner, the ligands bound to the transition metal are of paramount importance. These ligands directly influence the electronic and steric environment of the metal center, thereby controlling the efficiency and selectivity of key steps in the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.

Phosphine Ligands

Phosphine ligands are a versatile and widely studied class of ligands for cross-coupling reactions. Their properties can be finely tuned by modifying the substituents on the phosphorus atom. Two key characteristics of phosphine ligands that impact reactivity are their steric bulk and electronic properties.

Steric Bulk: The size of the ligand, often quantified by its cone angle, plays a crucial role. Bulky ligands tend to promote the reductive elimination step, which is the final, product-forming step of the catalytic cycle. This acceleration can help prevent side reactions, such as β-hydride elimination, which can be a competitive pathway with substituted organometallic reagents.

Electron-Donating Ability: Electron-rich phosphines, such as those with alkyl substituents (e.g., tricyclohexylphosphine or tri-tert-butylphosphine), increase the electron density on the metal center. This enhanced electron density facilitates the oxidative addition step, which is often the rate-limiting step, particularly with less reactive electrophiles like aryl chlorides.

The development of biarylmonophosphine ligands (Buchwald ligands) has been particularly impactful. These ligands combine significant steric bulk with strong electron-donating character. In a study on the Negishi coupling of secondary alkylzinc halides (a close model for the behavior of 2-chloroallylzinc chloride), the choice of phosphine ligand had a dramatic effect on yield and selectivity.

Table 1. Effect of Phosphine Ligand on the Negishi Coupling of Isopropylzinc Bromide with 2-Bromobenzonitrile organic-chemistry.orgnih.gov
LigandYield (%)Selectivity (Branched:Linear)
CPhos9623:1
SPhos8819:1
RuPhos7615:1
XPhos6512:1

As shown in Table 1, the CPhos ligand provided superior yield and selectivity for the desired branched product over the isomerized linear product, highlighting the critical importance of selecting the optimal ligand for a specific transformation. organic-chemistry.orgnih.gov

N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for transition metal catalysis, often outperforming phosphines in challenging cross-coupling reactions. nih.gov Their key features include:

Strong σ-Donation: NHCs are exceptionally strong σ-donating ligands, even more so than electron-rich phosphines. This property makes the metal center highly electron-rich, significantly promoting the oxidative addition of even unreactive electrophiles like aryl chlorides. nih.gov

Steric Tunability: The steric profile of NHCs can be easily modified by changing the substituents on the nitrogen atoms (the "wingtips"). Bulky NHC ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene), create a sterically demanding environment that facilitates reductive elimination and contributes to the high stability of the catalytic species.

The strong bond between the NHC ligand and the palladium center leads to highly stable and robust catalysts with long lifetimes and high turnover numbers. Several generations of well-defined Pd-NHC precatalysts, such as [(NHC)Pd(allyl)Cl] and the more recently developed [(NHC)Pd(μ-Cl)Cl]₂ dimers, offer high reactivity and practical handling for a wide range of cross-coupling reactions. For a reaction involving 2-chloroallylzinc chloride, an NHC-ligated palladium catalyst would be expected to provide high activity and efficiency.

Chiral Ligands for Asymmetric Catalysis

The enantioselective addition of organozinc reagents to carbonyl compounds is a well-established method for synthesizing chiral secondary alcohols. This transformation is often mediated by chiral ligands that coordinate to the zinc atom, creating a chiral environment that directs the nucleophilic attack to one face of the prochiral carbonyl group. While specific data for 2-chloroallylzinc chloride is not extensively detailed in the provided literature, the principles are demonstrated by analogous organozinc additions.

A variety of chiral ligand scaffolds have been developed, with β-amino alcohols and derivatives of oxazoline being particularly effective. nih.govnih.govresearchgate.net The enantioselectivity of these reactions is sensitive to the structure of the ligand, the solvent, and the concentration of the ligand. For example, in the addition of diethylzinc to benzaldehyde, the choice of solvent has a dramatic impact on the enantiomeric excess (ee) of the product, with toluene proving superior to ethereal or chlorinated solvents in one study. researchgate.net

The concentration of the chiral ligand, which forms part of the stoichiometric balance of the catalytic system, also plays a critical role. Increasing the catalyst loading can sometimes improve enantioselectivity, although this effect may plateau or even reverse at higher concentrations. researchgate.net The data below illustrates the effect of solvent and ligand concentration on a representative enantioselective addition of diethylzinc to benzaldehyde, catalyzed by a chiral oxazoline ligand.

EntrySolventLigand (mol %)Yield (%)ee (%)
1Methylene chloride107480
2Chloroform106872
3Diethyl ether107548
4Tetrahydrofuran106550
5Toluene108384
6Toluene207987
7Toluene308785

Data adapted from a study on the enantioselective addition of diethylzinc to benzaldehyde using a chiral oxazoline ligand and Cu(OAc)₂·H₂O. researchgate.net

Chelate Effects

Chelation control is a powerful strategy for influencing the diastereoselectivity of reactions involving 2-chloroallylzinc chloride, particularly in additions to carbonyl compounds bearing a nearby Lewis basic functional group, such as a protected alcohol. In these cases, the zinc atom can coordinate to both the carbonyl oxygen and the heteroatom of the adjacent functional group, forming a rigid cyclic intermediate. researchgate.net This chelation constrains the conformation of the substrate, forcing the nucleophilic allylic group to attack from a specific face, often overriding standard stereochemical models like the Felkin-Anh model. researchgate.net

The effectiveness of chelation control is dependent on the Lewis acidity of the zinc center and the nature of the chelating group. The presence of alkylzinc halides can lead to a dramatic increase in reaction rate, supporting a mechanism that involves chelation. researchgate.netnih.gov This approach is critical for synthesizing specific diastereomers of 1,2-diols and other important structural motifs. For example, additions to α-silyloxy aldehydes, which typically follow a Felkin-Anh pathway, can be directed to the anti-Felkin (chelation-controlled) product with high diastereoselectivity in the presence of appropriate zinc reagents and Lewis acids. nih.gov

Temperature Effects on Reaction Rate and Selectivity

Reaction temperature is a critical variable that affects both the rate and selectivity of additions involving 2-chloroallylzinc chloride. Generally, lower temperatures lead to higher selectivity, particularly in enantioselective reactions. This is because the transition states leading to the different stereoisomers have different energies; at lower temperatures, the reaction is more likely to proceed through the lower-energy pathway, resulting in a higher proportion of a single stereoisomer.

The following table demonstrates the impact of temperature on the yield and enantioselectivity of a representative chiral ligand-mediated addition of diethylzinc to benzaldehyde.

EntryTemperature (°C)Yield (%)ee (%)
10 to room temp.7987
208278
3-206255
4-50360

Data adapted from a study on the enantioselective addition of diethylzinc to benzaldehyde in toluene using 20 mol % of a chiral ligand. researchgate.net In another study, decreasing the temperature from room temperature to 0 °C increased the enantioselectivity of phenylethynylzinc addition. mdpi.com

Stoichiometric Ratio of Reactants and Reagents

The stoichiometric ratio of 2-chloroallylzinc chloride to the substrate and any catalysts or additives is a fundamental parameter that can significantly influence product yield and selectivity. researchgate.net In catalytic reactions, the loading of the catalyst (e.g., a chiral ligand) must be optimized. While a higher catalyst loading can increase the reaction rate, it may not always lead to better selectivity and adds to the cost of the process.

In substrate-controlled diastereoselective reactions, the ratio of the organozinc reagent to the carbonyl substrate is also important. Using an excess of the nucleophile can help drive the reaction to completion but may lead to the formation of side products. In some complex systems, the stoichiometry of all components—substrate, nucleophile, ligand, and additive—must be carefully controlled to achieve the desired outcome. For instance, in reactions involving a chiral ligand and a co-catalyst, the ratio between these two components can be as critical as their ratio to the substrate.

Role of Additives and Lewis Acids/Bases

Additives are frequently used to modify the reactivity and selectivity of organozinc reagents. The formation of organozinc reagents like 2-chloroallylzinc chloride from metallic zinc can be accelerated by additives such as lithium chloride (LiCl), which aids in the solubilization of organozinc species from the metal surface. nih.govnih.gov

In addition reactions, Lewis acids are commonly employed as additives to activate the electrophile (e.g., an aldehyde or ketone). wikipedia.org A Lewis acid coordinates to the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. wikipedia.orgsemanticscholar.org This activation can lead to a significant increase in the reaction rate.

Furthermore, Lewis acids can play a crucial role in stereocontrol by participating in or enforcing a chelated transition state. nih.gov Additives can also influence which stereochemical pathway is favored. For example, in the reaction of allylstannanes, the use of SnCl₂ as an additive can favor the anti product, while BF₃·OEt₂ can favor the syn product. uni-muenchen.de Similarly, in copper-catalyzed organozinc additions, the choice of the copper salt can have a significant effect on both reactivity and enantioselectivity. researchgate.net

EntryCopper Salt Additive (20 mol %)Yield (%)ee (%)
1None7987
2CuI7893
3CuCl7591
4CuBr7292
5Cu(OAc)₂·H₂O7794
6Cu(OTf)₂7065

Data adapted from a study on the enantioselective addition of diethylzinc to benzaldehyde using a chiral oxazoline ligand. researchgate.net

Spectroscopic and Computational Studies of 2 Chloroallylzinc Chloride

Advanced Spectroscopic Characterization for Mechanistic Elucidation

Spectroscopic methods are indispensable tools for elucidating the structure, bonding, and dynamic behavior of organometallic species in solution. For a reagent like 2-chloroallylzinc chloride, techniques such as Nuclear Magnetic Resonance (NMR) and in-situ Infrared (IR) spectroscopy offer profound insights into its formation, stability, and reactivity.

NMR Spectroscopy for Structural and Mechanistic Insights

¹H and ¹³C NMR spectroscopy are powerful methods for characterizing the structure of organozinc reagents in solution. For 2-chloroallylzinc chloride in its tetrahydrofuran (B95107) (THF) solution, the chemical shifts and coupling constants of the allylic protons and carbons would provide critical information about the electronic environment and bonding within the molecule.

Due to the electronegativity of the chlorine atom and the zinc moiety, the protons and carbons of the 2-chloroallyl group are expected to be deshielded compared to unsubstituted allyl systems. The dynamic nature of allylic organometallics, including potential metallotropic rearrangements (allylic shifts), can also be investigated using variable temperature NMR studies. In such a rearrangement, the zinc chloride group would migrate between the two terminal carbons of the allyl fragment. For 2-chloroallylzinc chloride, this equilibrium would be heavily biased due to the electronic influence of the chlorine substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Chloroallylzinc Chloride in THF (Note: These are estimated values based on analogous structures and general principles of NMR spectroscopy, as direct experimental data for this specific compound is not readily available in the literature.)

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-1 (cis to -ZnCl)2.5 - 3.0Doublet
H-1 (trans to -ZnCl)2.8 - 3.3Doublet
H-35.5 - 6.0Singlet

Diffusion NMR spectroscopy has been utilized to study the aggregation of organozinc halides in solution, revealing that these species can form complex aggregates, which can influence their reactivity.

In-Situ IR Spectroscopy for Reaction Monitoring

In-situ Infrared (IR) spectroscopy is a valuable technique for monitoring the progress of reactions involving organometallic reagents in real-time. For the formation of 2-chloroallylzinc chloride from 2,3-dichloropropene and zinc metal, in-situ IR could track the consumption of the starting material and the appearance of the C=C and C-Zn stretching vibrations characteristic of the organozinc product.

The C=C stretching frequency in allylzinc reagents typically appears in the region of 1600-1650 cm⁻¹. The position of this band can provide information about the electronic effects of the substituents on the allyl framework. The C-Zn stretching vibration, which is expected in the far-IR region, would be a direct indicator of the formation of the carbon-zinc bond. By monitoring the changes in these vibrational bands over time, kinetic data for the formation of the reagent can be obtained, shedding light on the reaction mechanism.

Computational Chemistry and Theoretical Investigations

Computational chemistry provides a powerful lens through which to examine the electronic structure, stability, and reactivity of transient or highly reactive species like 2-chloroallylzinc chloride. Density Functional Theory (DFT) is a commonly employed method for such investigations.

Electronic Structure Calculations

Electronic structure calculations can provide detailed information about the geometry, bond lengths, bond angles, and charge distribution within the 2-chloroallylzinc chloride molecule. DFT calculations on related allylzinc bromide systems have been performed to understand their structure and bonding.

For 2-chloroallylzinc chloride, calculations would likely reveal a polarized C-Zn bond, with a partial positive charge on the zinc atom and a partial negative charge on the carbon atom. The chlorine substituent at the 2-position would influence the electron density distribution across the allyl system, which in turn affects the reagent's reactivity and regioselectivity in subsequent reactions.

Table 2: Calculated Geometrical Parameters for a Model Allylzinc Chloride System (DFT) (Note: Data is based on computational studies of analogous allylic zinc halides and serves as a representative example.)

ParameterCalculated Value
C-Zn Bond Length~2.1 Å
C=C Bond Length~1.35 Å
C-C Bond Length~1.48 Å
C-Cl Bond Length~1.75 Å

Transition State Modeling for Reaction Pathways

A significant application of computational chemistry is the modeling of transition states to understand reaction mechanisms and predict outcomes. For reactions involving 2-chloroallylzinc chloride, such as its addition to an electrophile, transition state modeling can elucidate the preferred reaction pathway.

DFT calculations have been used to rationalize the complete allylic rearrangement observed in the reaction of unsymmetrical allylic zinc reagents. nih.gov These studies indicate that the reaction proceeds through a cyclic transition state. For the reaction of 2-chloroallylzinc chloride with a carbonyl compound, for instance, computational modeling could determine the structure and energy of the transition state, providing insights into the factors controlling the stereoselectivity and regioselectivity of the addition.

Prediction of Reactivity and Selectivity

Computational models can be employed to predict the reactivity and selectivity of 2-chloroallylzinc chloride. By calculating the energies of the frontier molecular orbitals (HOMO and LUMO), one can gain insights into the reagent's nucleophilicity and its propensity to react with different electrophiles.

The chlorine atom at the 2-position is expected to influence the regioselectivity of the reagent's reactions. In reactions with electrophiles, allylic zinc reagents can react at either the α-carbon (adjacent to the zinc) or the γ-carbon. Computational studies can predict which of these positions is more nucleophilic by analyzing the charge distribution and the coefficients of the HOMO. This predictive capability is invaluable for designing synthetic strategies that utilize this reagent. For unsymmetrical allylic zinc reagents, a complete allylic rearrangement is often observed, which can be rationalized by DFT calculations showing a cyclic transition state. nih.gov

Future Directions and Research Opportunities

Development of Novel Synthetic Methodologies

The traditional preparation of allylzinc reagents often involves the direct oxidative addition of an allylic halide to metallic zinc. While effective, this method can be sensitive to reaction conditions and the purity of the zinc. Future research is poised to develop more robust and efficient synthetic methodologies for 2-Chloroallylzinc chloride.

A significant area of advancement lies in the adoption of continuous flow synthesis. acs.orgresearchgate.net This technique offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety. acs.orgresearchgate.net The continuous formation of organozinc reagents has been shown to be scalable, allowing for the on-demand generation of the reagent which can then be directly consumed in subsequent reactions. acs.orgresearchgate.net This minimizes the handling and storage of this sensitive organometallic compound. acs.org Research into the application of flow chemistry for the synthesis of 2-Chloroallylzinc chloride could lead to a more reproducible and scalable supply of this valuable reagent.

Further research could also explore alternative zinc sources and activation methods. For instance, the use of highly reactive Rieke zinc, prepared by the reduction of zinc salts, could facilitate the synthesis under milder conditions. nih.gov Mechanistic studies on the formation of organozinc reagents highlight the importance of additives like lithium salts in enhancing the solubilization of surface organozinc intermediates, which could be a key strategy to improve the efficiency of 2-Chloroallylzinc chloride synthesis. nih.gov

MethodologyPotential AdvantagesResearch Focus
Continuous Flow SynthesisImproved safety, scalability, and reproducibility; on-demand generation. acs.orgresearchgate.netOptimization of reactor design, residence time, and integration with subsequent reaction steps.
Alternative Zinc ActivationMilder reaction conditions, potentially higher yields.Exploration of different activated zinc sources (e.g., Rieke zinc) and chemical or mechanical activation methods. acs.orgnih.gov
Mechanistic-Driven SynthesisEnhanced reaction rates and efficiency. nih.govInvestigation of additives (e.g., LiCl) to accelerate the formation of 2-Chloroallylzinc chloride. nih.gov

Expanding Substrate Scope and Functional Group Tolerance

A critical aspect of enhancing the utility of any reagent is to broaden its compatibility with a diverse range of substrates and functional groups. While organozinc reagents are known for their good functional group tolerance, particularly in Negishi cross-coupling reactions, there is always room for improvement. researchgate.net

Future research should systematically investigate the reactivity of 2-Chloroallylzinc chloride with a wider array of electrophiles. This includes challenging substrates that may possess sensitive functional groups such as acidic protons, enolizable ketones, or unprotected amines and alcohols. The development of reaction conditions that allow for the selective allylation in the presence of these functionalities would significantly expand the synthetic utility of the reagent.

Furthermore, exploring the reactivity of 2-Chloroallylzinc chloride in different reaction paradigms beyond traditional cross-coupling is a promising avenue. For instance, its application as a nucleophile in Matteson homologations to generate versatile allylated boronic esters warrants further investigation. acs.org

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. For organometallic reagents like 2-Chloroallylzinc chloride, this translates to developing processes that are safer, more atom-economical, and utilize more environmentally benign solvents.

As mentioned, continuous flow synthesis is a significant step towards a greener process by minimizing waste and improving safety. acs.orgresearchgate.net Future research could focus on replacing THF with more sustainable solvents. While THF is an excellent solvent for organozinc reagents, its peroxide-forming nature and environmental impact are drawbacks. The exploration of alternative solvents, such as 2-methyltetrahydrofuran (2-MeTHF) derived from renewable resources, or even the development of solvent-free reaction conditions, would be a major advancement.

Another aspect of green chemistry is the reduction of metal waste. Research into catalytic methods for the in situ generation of 2-Chloroallylzinc chloride from an allylic precursor and a zinc source would be highly beneficial, as it would reduce the need for stoichiometric amounts of zinc metal.

Catalyst Design for Enhanced Efficiency and Selectivity

The reactivity and selectivity of 2-Chloroallylzinc chloride can be significantly modulated through the use of catalysts. While Negishi-type cross-coupling reactions are typically catalyzed by palladium or nickel complexes, there is a continuous drive to develop more efficient, selective, and sustainable catalyst systems.

Future research in this area should focus on the design of novel ligands for palladium and nickel catalysts that can enhance the rate and selectivity of cross-coupling reactions involving 2-Chloroallylzinc chloride. This could include the development of ligands that promote challenging couplings or allow for reactions to be conducted at lower catalyst loadings or at room temperature.

Furthermore, the exploration of catalysts based on more earth-abundant and less toxic metals, such as cobalt or iron, is a key goal in sustainable chemistry. researchgate.net The development of cobalt-catalyzed methods for the generation and subsequent reaction of functionalized arylzinc compounds provides a blueprint for similar advancements with allylzinc reagents. researchgate.net Dual catalytic systems, such as the combination of photoredox catalysis with nickel catalysis, could also unlock new reaction pathways and expand the scope of transformations possible with 2-Chloroallylzinc chloride. youtube.com

Catalyst SystemResearch GoalPotential Impact
Novel Pd/Ni LigandsLower catalyst loadings, milder reaction conditions, improved selectivity.Increased efficiency and cost-effectiveness of cross-coupling reactions.
Earth-Abundant Metal Catalysts (Co, Fe)More sustainable and economical synthetic methods. researchgate.netReduced reliance on precious metals like palladium.
Dual Catalysis (e.g., Photoredox/Nickel)Access to novel reaction pathways and expanded substrate scope. youtube.comEnables previously challenging transformations.

Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all the reactants, are highly desirable from an efficiency and atom economy perspective. Similarly, cascade reactions, where a series of intramolecular or intermolecular transformations occur sequentially in a one-pot process, can rapidly build molecular complexity.

A significant future direction for 2-Chloroallylzinc chloride is its incorporation into novel MCRs and cascade processes. Its unique structure, with multiple reactive sites, makes it an ideal candidate for such transformations. For example, a cascade reaction could be envisioned where the initial nucleophilic addition of the allylzinc reagent is followed by an intramolecular cyclization or a subsequent cross-coupling event.

Research in this area would involve the clever design of reaction partners and catalytic systems that can orchestrate these complex transformations with high chemo-, regio-, and stereoselectivity. The development of such processes would provide rapid access to complex molecular architectures from simple starting materials.

Industrial and Large-Scale Synthesis Considerations (Academic Perspective)

From an academic perspective, considering the potential for industrial-scale synthesis is crucial for the practical application of a reagent. The scalability of organozinc reagent synthesis has been a subject of investigation, with continuous flow processes showing great promise. acs.orgresearchgate.netacs.org

Future academic research should continue to focus on developing robust and scalable continuous flow methods for the production of 2-Chloroallyzinc chloride. acs.org This includes the design and testing of pilot-scale reactor setups. acs.orgresearchgate.net Key performance indicators to be optimized include throughput, yield, and the long-term stability of the process. A pilot-scale setup with a liquid throughput of 3–5 L/h has been demonstrated for other organozinc reagents, providing a benchmark for future work with 2-Chloroallylzinc chloride. researchgate.net

Furthermore, the development of in-line analytical techniques to monitor the concentration and purity of the generated reagent in real-time would be a significant contribution. This would allow for better process control and ensure the quality and consistency of the 2-Chloroallylzinc chloride solution for subsequent use in large-scale applications.

ConsiderationResearch ObjectiveKey Metrics
Scalable SynthesisDevelop and optimize a continuous flow process for the production of 2-Chloroallylzinc chloride. acs.orgresearchgate.netacs.orgThroughput (L/h), yield (%), process stability. researchgate.net
Process Analytical Technology (PAT)Implement in-line analytical methods for real-time monitoring.Concentration accuracy, purity assessment, response time.
Safety and HandlingDevelop protocols for the safe handling and storage of larger quantities of the reagent.Hazard analysis, risk mitigation strategies.

Q & A

Basic Research Questions

Q. How should 2-chloroallylzinc chloride in THF be handled to ensure stability during synthetic applications?

  • Methodological Answer :

  • Storage : Maintain under inert atmosphere (argon/nitrogen) at –20°C to prevent decomposition. Avoid exposure to moisture or oxygen, as organozinc reagents are highly reactive .
  • Handling : Use Schlenk-line techniques or glovebox systems for transfers. Pre-dry glassware and syringes to minimize hydrolysis. Confirm solution integrity via periodic titration (e.g., iodometric assay) .
  • Safety : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Follow institutional chemical hygiene plans for spill management .

Q. What are the standard synthetic applications of 2-chloroallylzinc chloride in organic chemistry?

  • Methodological Answer :

  • Cross-Coupling Reactions : Used in Negishi coupling with palladium catalysts (e.g., Pd(PPh₃)₄) to form carbon-carbon bonds. Example: Reaction with aryl halides yields substituted allylated aromatics .
  • Allylation Reactions : Acts as a nucleophilic allyl source in carbonyl allylation (e.g., ketones or aldehydes). Optimize stoichiometry (1.2–1.5 equiv.) to avoid over-addition .
  • Protocol : A typical procedure involves adding the reagent dropwise to a THF solution of the electrophile at –78°C, followed by gradual warming to room temperature .

Q. How can researchers verify the concentration of 2-chloroallylzinc chloride in THF?

  • Methodological Answer :

  • Quantitative NMR : Use ¹H-NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene). Integrate the allylic proton signals (δ 4.5–5.5 ppm) relative to the standard .
  • Titration : Hydrolyze an aliquot with deuterated water, then titrate the resulting chloride ions via argentometric methods .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalyst) influence the regioselectivity of 2-chloroallylzinc chloride in allylation reactions?

  • Methodological Answer :

  • Solvent Effects : THF stabilizes the organozinc species via Lewis acid-base interactions. Substituting with 2-MeTHF may alter reaction rates due to differing donor numbers .
  • Temperature : Low temperatures (–78°C) favor kinetic control (linear allylation), while room temperature promotes thermodynamic pathways (branched products). Monitor via in-situ IR spectroscopy .
  • Catalyst Screening : Test Pd, Ni, or Cu complexes. For example, Ni(cod)₂ enhances selectivity for γ-addition in asymmetric allylic alkylation .

Q. What analytical techniques are critical for characterizing intermediates in reactions involving 2-chloroallylzinc chloride?

  • Methodological Answer :

  • GC-MS : Track volatile byproducts (e.g., ZnCl₂ or THF decomposition products).
  • X-ray Crystallography : Isolate stable zincate complexes (e.g., Li[Zn(CH₂CHCl)₂Cl]) for structural elucidation .
  • DFT Calculations : Model transition states to predict regiochemical outcomes. Use Gaussian or ORCA software for energy minimization .

Q. How can researchers resolve contradictions in reported yields for 2-chloroallylzinc chloride-mediated couplings?

  • Methodological Answer :

  • Variable Control Table :
FactorImpactOptimization Strategy
Catalyst LoadingLow Pd(0) (<1 mol%) may stall reactionsUse pre-activated catalysts (e.g., PEPPSI-IPr)
MoistureTrace H₂O degrades reagentImplement rigorous drying protocols for solvents/substrates
StoichiometryExcess Zn reagent causes side reactionsTitrate electrophile concentration before use
  • Reproducibility : Replicate experiments under strictly anhydrous/inert conditions. Share raw data (e.g., NMR spectra) via open-access platforms for peer validation .

Q. What strategies mitigate safety risks during large-scale syntheses with 2-chloroallylzinc chloride?

  • Methodological Answer :

  • Small-Scale Piloting : Conduct reactions at ≤5 mmol scale to identify exothermic hazards. Use calorimetry (e.g., RC1e) to monitor heat flow .
  • Waste Management : Quench excess reagent with isopropanol/water mixtures. Neutralize acidic byproducts (e.g., ZnCl₂) with NaHCO₃ before disposal .
  • Emergency Protocols : Install oxygen sensors in labs. Train personnel in THF fire suppression (CO₂ extinguishers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.